N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. Nicotinamides are derivatives of nicotinic acid and are known for their diverse biological activities. This compound is characterized by the presence of a nicotinamide core, a tetrahydrofuran ring, and a dimethoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Attachment of the Dimethoxyethyl Group: This step involves the reaction of a dimethoxyethyl halide with a suitable nucleophile.
Formation of the Nicotinamide Core: This can be synthesized through the reaction of nicotinic acid or its derivatives with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring or the dimethoxyethyl group.
Reduction: Reduction reactions could target the nicotinamide core or other functional groups.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the nicotinamide core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific pathways.
Industry: Use in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, known for its role in cellular metabolism.
Nicotinic Acid: Another derivative with distinct biological activities.
Tetrahydrofuran Derivatives: Compounds containing the tetrahydrofuran ring, used in various chemical applications.
Uniqueness
N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-18-12(19-2)8-16-13(17)11-4-3-6-15-14(11)21-10-5-7-20-9-10/h3-4,6,10,12H,5,7-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGITSPUMFFHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(N=CC=C1)OC2CCOC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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